3,5-Dihydroxy-2-naphthoic acid (CAS 89-35-0) is a multidentate aromatic building block characterized by a naphthalene core substituted with a carboxylic acid and two hydroxyl groups at the 3- and 5-positions. With a melting point of 275-280 °C, it is highly valued in advanced materials and medicinal chemistry procurement. In industrial and laboratory contexts, it serves as a specialized salicylate-type ligand for semiconductor surface modification, a structure-directing agent for supramolecular polymer assemblies, a precursor for transition metal coordination polymers, and a crystallographically validated scaffold for enzyme inhibitors. Its specific substitution pattern provides distinct electronic delocalization and hydrogen-bonding capabilities compared to simpler naphthoic acids, making it a critical selection for applications requiring precise steric projections or extended visible-light absorption [1].
Substituting 3,5-dihydroxy-2-naphthoic acid with the more ubiquitous 3-hydroxy-2-naphthoic acid (BON acid) or simple salicylic acid fundamentally alters process outcomes and application-critical performance. The presence of the second hydroxyl group at the 5-position extends electron delocalization and introduces an additional hydrogen-bond donor. In semiconductor applications, this structural difference is required to form inner-sphere charge-transfer complexes that significantly red-shift absorption into the visible spectrum, a feat unachievable with simpler ligands [1]. In polymer templating, the extra hydroxyl group dictates a complete morphological shift from stripes to dots in block copolymer thin films[2]. In drug discovery, the 3,5-substitution pattern alters the steric projection and hydrophobic bulk of the naphthyl ring, which is critical for fitting into specific enzyme active sites like lactate dehydrogenase, preventing the use of standard naphthoic analogs as drop-in replacements [3].
When used to modify nanocrystalline TiO2 particles (45 Å), 3,5-dihydroxy-2-naphthoic acid acts as a binuclear bidentate binding-bridging ligand, restoring the six-coordinated octahedral geometry of surface Ti atoms. Compared to simple salicylic acid, the extended aromatic ring and additional hydroxyl group increase electron delocalization. This forms an inner-sphere charge-transfer (CT) complex with a stability constant of ~10^3 M^-1 at pH 2-3, resulting in a pronounced red-shift of the semiconductor absorption and a measurable reduction in the band gap [1].
| Evidence Dimension | Optical absorption and band gap reduction |
| Target Compound Data | Forms stable CT complex (~10^3 M^-1) with strong visible-light red-shift |
| Comparator Or Baseline | Salicylic acid / Unmodified TiO2 (Higher band gap, UV-limited absorption) |
| Quantified Difference | Significant red-shift and band gap reduction due to extended electron delocalization |
| Conditions | Colloidal TiO2 nanoparticles (45 Å) in aqueous/methanol solutions at pH 2-3 |
Crucial for procuring sensitizers designed to enhance the visible-light absorption and efficiency of TiO2-based photocatalysts and solar cells.
In medicinal chemistry targeting parasitic infections, 3,5-dihydroxy-2-naphthoic acid demonstrates specific inhibitory activity against Babesia microti lactate dehydrogenase (BmLDH) with an IC50 of 85.65 μM. Furthermore, it serves as a stable co-crystallized ligand control (PDB: 1U5A) for Plasmodium falciparum LDH, exhibiting a binding affinity of -5.94 kcal/mol and positioning itself optimally in the hydrophobic groove of the active site [REFS-1, REFS-2].
| Evidence Dimension | Enzyme inhibitory concentration (IC50) and binding affinity |
| Target Compound Data | IC50 = 85.65 μM for BmLDH; Binding affinity = -5.94 kcal/mol for PfLDH |
| Comparator Or Baseline | Baseline ligand-free apo-enzyme / generic naphthoic acids |
| Quantified Difference | Validated low-micromolar inhibition and stable active-site binding |
| Conditions | In vitro enzyme assays and AutoDock 4.2 molecular docking simulations |
Provides pharmaceutical buyers with a structurally validated, crystallographically proven starting material for synthesizing anti-malarial and anti-babesial therapeutics.
The specific functional group arrangement of 3,5-dihydroxy-2-naphthoic acid (one COOH and two OH groups) fundamentally alters the self-assembly of supramolecular polystyrene-b-poly(4-vinylpyridine) (PS-b-P4VP) thin films. While mono-functional analogs like 1-naphthoic acid can yield stripe morphologies depending on the dip-coating rate, the inclusion of 3,5-dihydroxy-2-naphthoic acid strictly drives the formation of a 'dot morphology' due to its distinct hydrogen-bonding network [1].
| Evidence Dimension | Nanodomain morphology |
| Target Compound Data | Yields pure dot morphology |
| Comparator Or Baseline | 1-Naphthoic acid (Yields stripe morphology under similar conditions) |
| Quantified Difference | Complete morphological shift from stripes to dots |
| Conditions | Slowly dip-coated supramolecular PS-b-P4VP thin films |
Essential for polymer chemists procuring structure-directing small molecules to achieve precise, reproducible nanolithographic patterns.
3,5-Dihydroxy-2-naphthoic acid reacts efficiently with transition metal nitrates (Cd, Cu, Mn, Zn) and hydrazine hydrate in a 4:1 ratio to form stable coordination complexes. These specific complexes exhibit predictable thermal decomposition profiles, smoothly degrading at 800 °C in a muffle furnace to yield phase-pure nano metal oxides, as confirmed by XRD and SEM analysis [1].
| Evidence Dimension | Thermal decomposition to metal oxides |
| Target Compound Data | Decomposes cleanly at 800 °C to pure nano oxides |
| Comparator Or Baseline | Standard inorganic metal salts (Prone to incomplete decomposition or mixed phases) |
| Quantified Difference | Enables controlled, template-driven formation of nanoscale metal oxides |
| Conditions | Thermal decomposition at 800 °C in a muffle furnace |
Allows materials scientists to procure a reliable organic ligand for the bottom-up synthesis of highly pure metal oxide nanoparticles for catalytic or electronic applications.
Procured as a surface modifier for TiO2 nanoparticles to form charge-transfer complexes that red-shift absorption into the visible spectrum, essential for manufacturing advanced environmental remediation catalysts and dye-sensitized solar cells [1].
Utilized as a crystallographically validated core scaffold to synthesize selective lactate dehydrogenase (LDH) inhibitors, providing a reliable starting material for medicinal chemistry programs targeting malaria and babesiosis [2].
Formulated into PS-b-P4VP block copolymer solutions where its specific multidentate hydrogen-bonding profile is required to reliably template dot-morphology thin films for nanolithographic applications[3].
Employed as a multidentate ligand to synthesize transition metal coordination polymers that thermally decompose predictably at 800 °C into phase-pure nano metal oxides for energy storage and catalytic applications[4].
Irritant